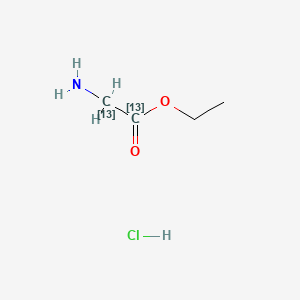

Glycine-13C2 Ethyl Ester Hydrochloride

Übersicht

Beschreibung

Glycine-13C2 Ethyl Ester Hydrochloride is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of glycine, where two carbon atoms are replaced with the isotope carbon-13. This compound is often used as a tracer in metabolic studies and other biochemical research due to its unique isotopic labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Glycine-13C2 Ethyl Ester Hydrochloride can be synthesized through the esterification of glycine with ethanol in the presence of hydrogen chloride. The reaction involves the following steps:

- Glycine and ethanol are mixed together.

- Hydrogen chloride gas is bubbled through the mixture to catalyze the reaction.

- The reaction mixture is heated under reflux conditions to ensure complete esterification.

- The product is then purified through recrystallization to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity. The final product is often subjected to additional purification steps, such as distillation and filtration, to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Glycine-13C2 Ethyl Ester Hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form glycine and ethanol.

Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.

Substitution: Requires nucleophilic reagents and appropriate solvents.

Oxidation and Reduction: Involves oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: Glycine and ethanol.

Substitution: Various substituted glycine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Glycine-13C2 Ethyl Ester Hydrochloride is widely used in scientific research, including:

Metabolic Studies: As a tracer to study metabolic pathways and enzyme activities.

Protein Labeling: Used in mass spectrometry to label proteins and peptides for quantitative analysis.

Pharmaceutical Research: Helps in the development of new drugs by studying their metabolic fate.

Biochemical Research: Used to investigate the mechanisms of various biochemical reactions

Wirkmechanismus

The mechanism of action of Glycine-13C2 Ethyl Ester Hydrochloride primarily involves its role as a tracer. The carbon-13 isotopes allow researchers to track the compound through various metabolic pathways using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. This helps in understanding the molecular targets and pathways involved in different biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glycine-13C2,15N Ethyl Ester Hydrochloride: Similar isotopic labeling but includes nitrogen-15.

Glycine Ethyl Ester Hydrochloride: Lacks isotopic labeling.

L-Alanine-13C3,15N: Another isotopically labeled amino acid used in similar applications.

Uniqueness

Glycine-13C2 Ethyl Ester Hydrochloride is unique due to its specific isotopic labeling, which makes it particularly useful for detailed metabolic studies and precise biochemical research. The presence of carbon-13 isotopes allows for more accurate tracking and analysis compared to non-labeled or differently labeled compounds .

Biologische Aktivität

Glycine-13C2 Ethyl Ester Hydrochloride, a stable isotope-labeled derivative of glycine, has garnered attention in various fields of biological research. This compound, denoted by its CAS number 1246819-31-7, is particularly useful in metabolic studies due to its ability to act as a tracer in biochemical pathways. This article explores its biological activity, synthesis methods, applications in scientific research, and comparative analysis with related compounds.

Chemical Structure and Composition:

- Molecular Formula: C4H9ClN[15N]O2

- Molecular Weight: Approximately 142.56 g/mol

- CAS Number: 1246819-31-7

The synthesis of this compound typically involves the esterification of glycine with ethanol in the presence of hydrogen chloride. The process can be summarized as follows:

- Mix glycine and ethanol.

- Introduce hydrogen chloride gas to catalyze the reaction.

- Heat the mixture under reflux to ensure complete esterification.

- Purify the product through recrystallization.

This method is scalable for industrial production, ensuring high purity levels necessary for research applications.

Biological Activity

Mechanism of Action:

Glycine serves as an inhibitory neurotransmitter in the central nervous system (CNS) and acts as a co-agonist with glutamate at NMDA receptors, facilitating excitatory potentials. The incorporation of stable isotopes allows researchers to track this compound's behavior in biological systems using techniques like nuclear magnetic resonance (NMR) and mass spectrometry .

Metabolic Pathways:

this compound plays a crucial role in tracing metabolic pathways. Its isotopic labeling enables detailed studies on how glycine is utilized in various biochemical processes, including protein synthesis and neurotransmission. This compound has been used to investigate:

- Glycine metabolism dynamics.

- Enzyme activities involved in metabolic pathways.

- Interactions with other biological molecules such as proteins and peptides .

Research Applications

This compound is widely applied in several research domains:

-

Metabolic Studies:

- Used as a tracer to study metabolic pathways and enzyme activities.

- Helps elucidate the dynamics of glycine metabolism in vivo without interference from endogenous glycine.

-

Protein Labeling:

- Facilitates quantitative analysis in mass spectrometry by labeling proteins and peptides.

-

Pharmaceutical Research:

- Aids in understanding drug metabolism by studying the fate of new pharmaceutical compounds.

- Biochemical Research:

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Glycine | 56-40-6 | Simplest amino acid; no isotopic labeling |

| Glycine Ethyl Ester | 623-33-6 | Non-labeled version; used broadly in organic synthesis |

| Glycinate | 105-41-9 | Salt form of glycine; different solubility properties |

| Sarcosine | 107-51-7 | Methylated derivative; involved in neurotransmission |

| This compound | 1246819-31-7 | Stable isotopic labeling enhances utility for research |

This table highlights how this compound stands out due to its stable isotopic labeling, which enhances its utility for specific research applications that require tracking molecular behavior without interference from naturally occurring isotopes.

Case Studies

Case Study 1: Metabolic Tracing

In a study involving hyperpolarized [1,3-13C2]acetoacetate, researchers utilized stable isotope-labeled compounds to monitor metabolic changes associated with tumors. The findings indicated significant differences in metabolic ratios between healthy and tumor-bearing tissues, showcasing the potential of using such tracers for clinical applications .

Case Study 2: Neurotransmission Studies

Research exploring the role of glycine as an inhibitory neurotransmitter demonstrated that this compound could effectively trace its interactions within neuronal pathways, providing insights into synaptic transmission mechanisms and potential therapeutic targets for neurological disorders .

Eigenschaften

IUPAC Name |

ethyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H/i3+1,4+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTWXQXDMWILOF-ZPGUIXIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13CH2]N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747868 | |

| Record name | Ethyl (~13~C_2_)glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-31-7 | |

| Record name | Ethyl (~13~C_2_)glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.